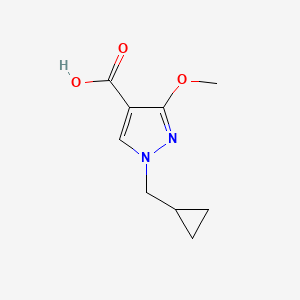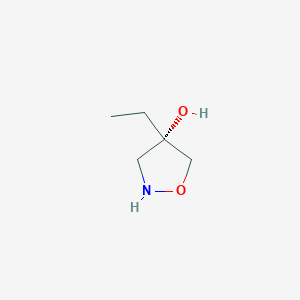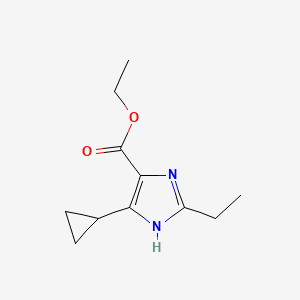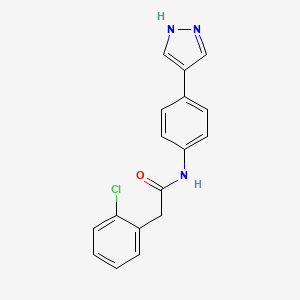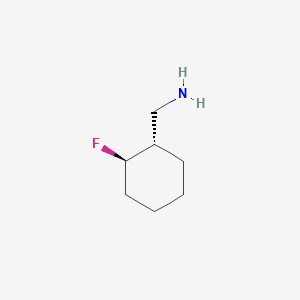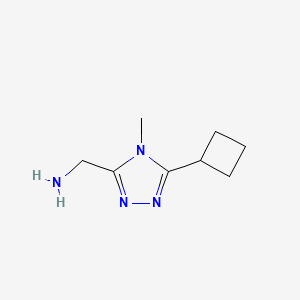
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a cyclobutyl group and a methyl group attached to the triazole ring, making it a unique structure within this family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole ketones or carboxylic acids.
Reduction: Formation of triazole alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The cyclobutyl and methyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Uniqueness
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern on the triazole ring. The presence of both a cyclobutyl and a methyl group distinguishes it from other triazole derivatives, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-12-7(5-9)10-11-8(12)6-3-2-4-6/h6H,2-5,9H2,1H3 |
InChI Key |
FKMFYPCPLYFCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C2CCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol](/img/structure/B12982613.png)
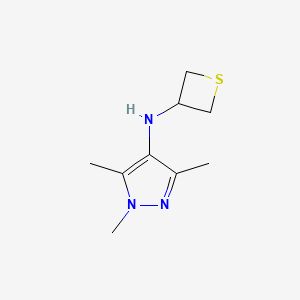
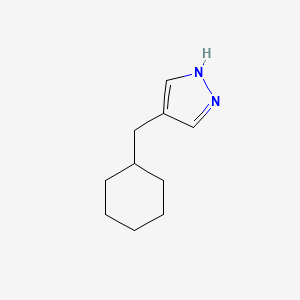
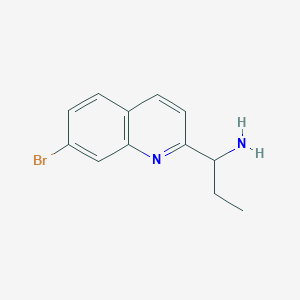
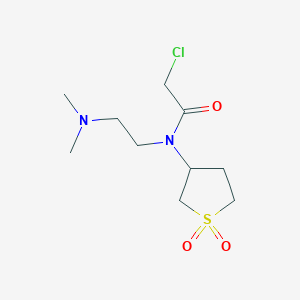
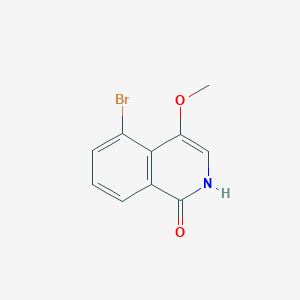
![[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12982647.png)
![5-Oxaspiro[3.5]nonan-7-one](/img/structure/B12982650.png)
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B12982651.png)
